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Compound of Interest

Compound Name: 5-Deoxy-D-lyxose

Cat. No.: B1220794 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
5-Deoxy-D-lyxose is a deoxy sugar, a class of carbohydrates where a hydroxyl group is

replaced by a hydrogen atom. This structural modification can significantly alter the biological

activity of the sugar, making it a molecule of interest in various biochemical and pharmaceutical

research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical

technique for the structural elucidation of organic molecules, including carbohydrates. This

application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of

5-Deoxy-D-lyxose and presents predicted NMR data to aid in its identification and

characterization.

Predicted NMR Data
Due to the limited availability of experimentally derived NMR data for 5-Deoxy-D-lyxose in the

public domain, the following 1H and 13C NMR chemical shifts and coupling constants have

been predicted based on established principles of carbohydrate NMR spectroscopy and data

from structurally related compounds. In aqueous solution, 5-Deoxy-D-lyxose is expected to

exist as an equilibrium mixture of its α and β anomers in the pyranose and furanose forms. The

data presented here are for the predominant pyranose forms.

Data Presentation: Predicted 1H and 13C NMR Data for 5-Deoxy-D-lyxose (in D2O)
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Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Deoxy-D-

lyxopyranose Anomers.

Proton
α-anomer
δ (ppm)

α-anomer
Multiplicit
y

α-anomer
J (Hz)

β-anomer
δ (ppm)

β-anomer
Multiplicit
y

β-anomer
J (Hz)

H-1 ~5.20 d ~3.5 ~4.60 d ~8.0

H-2 ~3.85 dd ~3.5, 9.5 ~3.65 dd ~8.0, 9.0

H-3 ~3.70 dd ~9.5, 3.0 ~3.50 dd ~9.0, 3.0

H-4 ~4.00 m - ~3.90 m -

H-5 ~1.30 d ~6.5 ~1.25 d ~6.5

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Deoxy-D-lyxopyranose Anomers.

Carbon α-anomer δ (ppm) β-anomer δ (ppm)

C-1 ~93.0 ~98.0

C-2 ~71.0 ~74.0

C-3 ~72.0 ~75.0

C-4 ~68.0 ~70.0

C-5 ~17.0 ~17.5

Note: The chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The

presented values are estimates and may vary depending on experimental conditions such as

solvent, temperature, and pH.

Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality 1D and 2D

NMR spectra of 5-Deoxy-D-lyxose.
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Sample Preparation
Dissolution: Dissolve 5-10 mg of 5-Deoxy-D-lyxose in approximately 0.6 mL of deuterium

oxide (D₂O, 99.9%). For 13C NMR, a higher concentration (20-50 mg) is recommended.

Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-

4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt

(TSP), for chemical shift referencing.

pH Adjustment: The pH of the sample can influence the chemical shifts of sugar hydroxyl

groups (if not fully exchanged with deuterium). If necessary, adjust the pD of the solution

using dilute DCl or NaOD.

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Lyophilization (Optional): To remove exchangeable protons and reduce the residual HDO

signal, the sample can be lyophilized and redissolved in fresh D₂O. This process can be

repeated 2-3 times for optimal results.

NMR Data Acquisition
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a probe suitable for 1H and 13C detection.

Tuning and Matching: Tune and match the probe for both the 1H and 13C frequencies.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity and obtain sharp, symmetrical peaks.

1D ¹H NMR:

Acquire a standard 1D proton spectrum.

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO

signal.
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1D ¹³C NMR:

Acquire a proton-decoupled 13C spectrum.

A larger number of scans will be required compared to the 1H spectrum due to the lower

natural abundance and sensitivity of the 13C nucleus.

2D NMR Experiments (for complete assignment):

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its

directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and linking spin systems.

TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the NMR analysis of 5-Deoxy-D-lyxose.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Assignment for 5-
Deoxy-D-lyxose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1220794#1h-and-13c-nmr-assignment-for-5-deoxy-d-
lyxose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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